[(tert-butoxy)carbonyl]amino 4-chlorobenzoate
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Overview
Description
[(tert-butoxy)carbonyl]amino 4-chlorobenzoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a 4-chlorobenzoate moiety. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines.
Mechanism of Action
Target of Action
Similar compounds with tert-butoxycarbonyl (boc) groups are known to be used in organic synthesis, particularly in peptide synthesis . The BOC group serves as a protecting group for amines .
Mode of Action
The boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets through the formation of carbamate esters, which are commonly used in organic synthesis .
Biochemical Pathways
Compounds with boc groups are often used in peptide synthesis, suggesting that they may play a role in modulating protein structure and function .
Pharmacokinetics
The boc group is known to be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound’s bioavailability could be influenced by the pH of the environment.
Result of Action
The use of boc-protected compounds in peptide synthesis suggests that they may influence protein structure and function .
Action Environment
The stability and reactivity of boc-protected compounds can be influenced by factors such as ph, temperature, and the presence of other reactive groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(tert-butoxy)carbonyl]amino 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with tert-butyl carbamate in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance .
Chemical Reactions Analysis
Types of Reactions
[(tert-butoxy)carbonyl]amino 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Catalysts: Palladium catalysts for cross-coupling reactions
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
[(tert-butoxy)carbonyl]amino 4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
[(tert-butoxy)carbonyl]amino 4-chlorobenzoate can be compared with other Boc-protected compounds:
tert-Butyl carbamate: Similar protecting group but lacks the 4-chlorobenzoate moiety.
Boc-protected amino acids: Used in peptide synthesis, similar in function but different in structure.
Carbobenzoxy (Cbz) protected amines: Another common protecting group for amines, but requires different conditions for removal (catalytic hydrogenation).
List of Similar Compounds
- tert-Butyl carbamate
- Boc-protected amino acids
- Carbobenzoxy (Cbz) protected amines
Properties
CAS No. |
960287-60-9 |
---|---|
Molecular Formula |
C12H14ClNO4 |
Molecular Weight |
271.7 |
Purity |
89 |
Origin of Product |
United States |
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